BenchChemオンラインストアへようこそ!

1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one

TRPC6 Calcium signaling Ion channel pharmacology

1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one, also known by its development code SAR7334 (CAS 1333210-07-3; molecular formula C21H22ClN3O; MW 367.87), is a synthetic small-molecule transient receptor potential canonical 6 (TRPC6) channel blocker. The compound was discovered and pharmacologically characterized as a potent and selective inhibitor of diacylglycerol-sensitive TRPC cation channels, with its primary mechanism being blockade of TRPC6-mediated Ca2+ influx.

Molecular Formula C21H22ClN3O
Molecular Weight 367.9 g/mol
Cat. No. B5233035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one
Molecular FormulaC21H22ClN3O
Molecular Weight367.9 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCC3=CNC4=CC=CC=C43
InChIInChI=1S/C21H22ClN3O/c22-17-4-3-5-18(14-17)24-10-12-25(13-11-24)21(26)9-8-16-15-23-20-7-2-1-6-19(16)20/h1-7,14-15,23H,8-13H2
InChIKeyDGHLKAUFGHBUJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one (SAR7334): A Selective TRPC6 Inhibitor for Ion Channel Research and Drug Discovery


1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one, also known by its development code SAR7334 (CAS 1333210-07-3; molecular formula C21H22ClN3O; MW 367.87), is a synthetic small-molecule transient receptor potential canonical 6 (TRPC6) channel blocker [1]. The compound was discovered and pharmacologically characterized as a potent and selective inhibitor of diacylglycerol-sensitive TRPC cation channels, with its primary mechanism being blockade of TRPC6-mediated Ca2+ influx . SAR7334 belongs to the arylpiperazine chemotype that incorporates both a 3-chlorophenylpiperazine moiety and an indole scaffold, a structural arrangement that confers distinct ion channel selectivity profiles compared to other TRPC inhibitors in the same target class [2].

Why TRPC6 Inhibitors Cannot Be Treated as Interchangeable: The Case for 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one (SAR7334)


TRPC6 inhibitors exhibit wide-ranging selectivity and potency profiles that preclude generic substitution. The first-generation tool compound SKF-96365 inhibits TRPC6 with an IC50 in the micromolar range (2–4.9 µM) and shows significant off-target activity at voltage-gated sodium and potassium channels [1][2]. In contrast, SAR7334 achieves nanomolar TRPC6 blockade (IC50 7.9 nM) with >35-fold selectivity over TRPC3 and TRPC7, and negligible activity at TRPC4 and TRPC5 (IC50 >10 µM) [3]. Other clinically oriented TRPC6 antagonists such as GSK2833503A and BI-749327 have overlapping but distinct selectivity signatures—GSK2833503A is a dual TRPC3/6 antagonist (IC50 3–16 nM), while BI-749327 achieves 85-fold selectivity for TRPC6 over TRPC3 [4]. The specific chlorophenyl substitution pattern and the indolyl-propanone linker geometry of SAR7334 uniquely determine its ion channel interaction profile, meaning that even closely related arylpiperazine analogs cannot be assumed to replicate its pharmacological fingerprint in TRPC6-dependent assays [5].

Quantitative Differentiation Evidence: 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one (SAR7334) vs. Comparator TRPC6 Inhibitors


Nanomolar TRPC6 Inhibition: SAR7334 vs. First-Generation Tool Compound SKF-96365

SAR7334 inhibits TRPC6-mediated Ca2+ influx with an IC50 of 9.5 nM in cell-based assays and blocks TRPC6 current with an IC50 of 7.9 nM in whole-cell patch-clamp experiments using TRPC6-HEK-FITR cells . In contrast, the widely used reference compound SKF-96365 inhibits TRPC6 with reported IC50 values ranging from 2 µM to 4.9 µM across independent studies [1][2]. This represents an approximately 250- to 620-fold difference in potency, directly attributable to the optimized arylpiperazine-indole scaffold of SAR7334.

TRPC6 Calcium signaling Ion channel pharmacology

TRPC6-over-TRPC3 Selectivity: SAR7334 vs. Dual TRPC3/6 Antagonist GSK2833503A

SAR7334 inhibits TRPC3 with an IC50 of 282 nM, yielding a TRPC3/TRPC6 selectivity ratio of approximately 36:1 (282 nM / 7.9 nM) . By contrast, GSK2833503A is a dual TRPC3/6 antagonist with nearly equipotent inhibition of both channels (TRPC6 IC50 = 3–16 nM; TRPC3 IC50 = 21–100 nM), giving a selectivity ratio of only ~2:1 to ~7:1 [1]. This difference is mechanistically significant: GSK2833503A was developed specifically for combined TRPC3/6 blockade in cardiac hypertrophy models where both channels contribute, whereas SAR7334's TRPC6 preference makes it more suitable for studies requiring pharmacological isolation of TRPC6-mediated signaling [2].

TRPC3 TRPC6 selectivity Cardiac hypertrophy

TRPC Subtype Selectivity Fingerprint: SAR7334 vs. BI-749327

SAR7334 exhibits a distinct TRPC subtype selectivity fingerprint: potent at TRPC6 (IC50 7.9 nM), moderate at TRPC3 (IC50 282 nM; ~36-fold selectivity) and TRPC7 (IC50 226 nM; ~29-fold selectivity), and inactive at TRPC4/5 (IC50 >10 µM; >1,000-fold selectivity) . BI-749327, a structurally unrelated TRPC6 antagonist, achieves 85-fold selectivity for mouse TRPC6 over TRPC3 and 42-fold over TRPC7 [1]. At human TRPC6, BI-749327 shows an IC50 of 19 nM, compared to SAR7334's 7.9 nM . While BI-749327 offers sharper discrimination between TRPC6 and TRPC3, SAR7334 provides superior absolute potency at the human TRPC6 channel, which is the most therapeutically relevant species ortholog for human disease modeling.

TRPC channel family Selectivity profiling Ion channel screening

Functional Selectivity in Native Tissue: SAR7334 Blocks TRPC6-Dependent Hypoxic Pulmonary Vasoconstriction Without Affecting Systemic Arterial Pressure

In isolated perfused and ventilated mouse lung preparations, SAR7334 (0.2–1 µM) effectively blocks TRPC6-dependent acute hypoxic pulmonary vasoconstriction (HPV) [1]. This functional effect is directly attributable to TRPC6 channel blockade in pulmonary arterial smooth muscle cells. Critically, SAR7334 does not alter mean arterial pressure in spontaneously hypertensive rats (SHR) , indicating that its TRPC6 inhibition in the pulmonary vasculature does not translate to systemic vascular TRPC channel effects at the tested concentrations. By contrast, SKF-96365 is known to inhibit voltage-gated sodium current in cardiac myocytes (IC50 ~1.36 µM) and hERG potassium channels, producing confounding cardiovascular effects that obscure interpretation of TRPC6-specific pharmacology [2][3].

Hypoxic pulmonary vasoconstriction TRPC6 Ex vivo pharmacology

Chemical Scaffold Identity: The 3-Chlorophenyl-Indolyl-Propanone Core Distinguishes SAR7334 from Generic Arylpiperazines

SAR7334 incorporates a 3-(1H-indol-3-yl)propan-1-one linker connecting the indole nucleus to the 4-(3-chlorophenyl)piperazine moiety [1]. This specific regiochemistry—with the 3-chloro substitution on the phenyl ring rather than the 2- or 4-position, and the indole linked via a propanone spacer at the 3-position rather than through a carbonyl at the 2- or 5-position—was identified through systematic structure–activity relationship (SAR) studies as critical for selective TRPC6 binding [2]. Positional isomers such as 1-[4-(2-chlorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one (ortho-chloro analog) or 1-[4-(4-chlorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one (para-chloro analog) have the same molecular formula (C21H22ClN3O, MW 367.87) but are structurally distinct chemical entities with uncharacterized TRPC6 pharmacology. Procuring SAR7334 by its CAS number (1333210-07-3) rather than by generic chemical name ensures receipt of the exact compound for which differentiation evidence has been established.

Chemical structure Arylpiperazine SAR

Optimal Research and Industrial Application Scenarios for 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one (SAR7334)


TRPC6-Specific Pharmacological Studies in Pulmonary Hypertension and Hypoxic Vasoconstriction Models

SAR7334 is the tool compound of choice for ex vivo and in vivo studies of TRPC6 in acute hypoxic pulmonary vasoconstriction (HPV). At 0.2–1 µM, it blocks TRPC6-dependent HPV in isolated perfused mouse lung without altering systemic mean arterial pressure in spontaneously hypertensive rats . This functional selectivity window enables researchers to clearly attribute pulmonary vascular effects to TRPC6 rather than to TRPC3 or off-target cardiac ion channels—a distinction not achievable with SKF-96365, which inhibits cardiac Na+ channels (IC50 1.36 µM) and hERG (IC50 3.4 µM) at overlapping concentrations .

Renal Podocyte and Kidney Disease Research Requiring TRPC6 Inhibition Without TRPC5 Interference

SAR7334 inhibits oxidative stress-induced apoptosis and increases autophagic flux in primary mouse renal proximal tubule cells . Its >1,000-fold selectivity for TRPC6 over TRPC5 (IC50 >10 µM for TRPC4/5) makes it superior to non-selective TRPC inhibitors for studies of focal segmental glomerulosclerosis (FSGS) and diabetic nephropathy, where gain-of-function TRPC6 mutations are pathogenic but TRPC5 inhibition may confound results . In contrast, BI-749327's selectivity over TRPC5 has not been as extensively characterized in renal cell models, and GSK2833503A's dual TRPC3/6 activity would complicate interpretation in kidney injury models where TRPC3 also contributes [1].

High-Throughput Screening and Lead Optimization Campaigns Targeting Human TRPC6

For industrial and academic screening campaigns, SAR7334's potency at human TRPC6 (IC50 7.9 nM) and well-characterized selectivity profile across TRPC3/4/5/6/7 (282, >10,000, >10,000, 7.9, and 226 nM, respectively) provide a robust positive control and reference standard . When procured by CAS number 1333210-07-3 with verified purity (≥98% by HPLC), SAR7334 ensures inter-laboratory reproducibility—a critical consideration given that positional isomers sharing the same molecular formula (C21H22ClN3O) may co-exist in the supply chain [1]. Its chemical stability (3 years at -20°C as powder) further supports long-term screening programs [2].

Quote Request

Request a Quote for 1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.